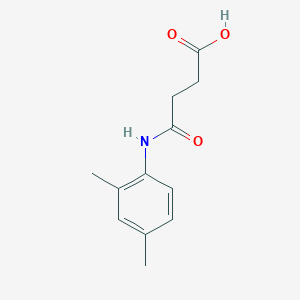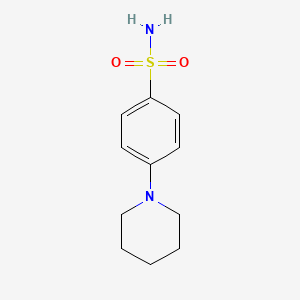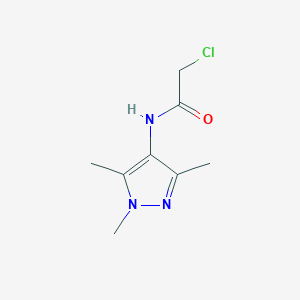![molecular formula C10H15NO3 B1298813 5-[(Diethylamino)methyl]-2-furoic acid CAS No. 436099-79-5](/img/structure/B1298813.png)
5-[(Diethylamino)methyl]-2-furoic acid
Descripción general
Descripción
5-[(Diethylamino)methyl]-2-furoic acid is a compound that belongs to the class of organic compounds known as furoic acids. These acids are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid group. The specific structure of 5-[(Diethylamino)methyl]-2-furoic acid includes a diethylamino group attached to the furan ring, which may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of substituted 2-furoic acids can be achieved through various methods. One approach is the reduction of 5-substituted-2-furoic acids under controlled conditions, followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced using Birch reduction and then esterified with acidic methanol to yield methyl esters as mixtures of cis- and trans-diastereoisomers . Although the specific synthesis of 5-[(Diethylamino)methyl]-2-furoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 5-[(Diethylamino)methyl]-2-furoic acid would include a furan ring with a carboxylic acid group at the 2-position and a diethylaminomethyl group at the 5-position. The presence of these substituents can influence the molecule's spectroscopic properties, such as NMR and IR spectra. For example, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of similar compounds . Additionally, the IR spectrum may show two high absorption maxima due to the ester carbonyl group .
Chemical Reactions Analysis
The reactivity of 5-substituted-2-furoic acids can vary depending on the nature of the substituent. For example, 5-aryl substituents can lead to reductive cleavage at C5, resulting in different esters . In the case of 5-[(Diethylamino)methyl]-2-furoic acid, the diethylamino group could potentially participate in reactions typical of amines, such as the formation of amides or Schiff bases. However, specific reactions involving this compound are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-[(Diethylamino)methyl]-2-furoic acid would be influenced by its functional groups. The diethylamino group could impart basicity to the molecule, affecting its solubility and reactivity. The carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. While the provided papers do not discuss the properties of this specific compound, they do mention that similar compounds exhibit interesting spectroscopic properties and may have applications as hypolipidemic agents or glycosidase inhibitors .
Aplicaciones Científicas De Investigación
1. Structural and Spectral Characterization
- Application Summary : The compound (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol was studied using ultraviolet–visible (UV–Vis) and Fourier transform infrared (FT-IR) spectroscopy techniques . This compound is a Schiff base, an organic system characterized by an azomethine or imine functional group, which can contain reversible intramolecular proton transfer from an oxygen atom to a neighboring nitrogen atom .
- Methods of Application : The compound was synthesized and confirmed by single crystal X-ray diffraction studies . Computational chemistry (density functional theory) was used to support the accuracy and reliability of experimental studies .
- Results : The study found that the electrophilic reactivity was mainly found in nitro and hydroxy groups attached to phenyl rings, while the nucleophilic attack was more concentrated on hydrogen atoms . The Schiff base has reported possessing good electronic and non-linear optical properties .
2. Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- Application Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
- Results : Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
3. Synthesis of 5-[(diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride
- Application Summary : This compound is a derivative of “5-[(Diethylamino)methyl]-2-furoic acid” and could potentially be used in various organic synthesis processes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The outcomes or results obtained from the use of this compound are not specified in the source .
4. Synthesis of 5-methyl-2-furancarboxylic acid
- Methods of Application : A novel route to the sustainable synthesis of MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature was reported . Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in HMFA hydrogenolysis to MFA .
- Results : The process provided a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This work provides an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions and the sustainable production of MFA and its derivatives from biomass resources .
5. Use as a Building Block
- Application Summary : “5-[(Diethylamino)methyl]-2-furoic acid” is listed as a building block, which suggests it could be used in the synthesis of other complex organic molecules .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The outcomes or results obtained from the use of this compound are not specified in the source .
6. Synthesis of 5-methyl-2-furancarboxylic acid
- Methods of Application : A novel route to the sustainable synthesis of MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature was reported . Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in HMFA hydrogenolysis to MFA .
- Results : The process provided a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This work provides an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions and the sustainable production of MFA and its derivatives from biomass resources .
Propiedades
IUPAC Name |
5-(diethylaminomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYTXWLGZOQUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355572 | |
| Record name | 5-[(diethylamino)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Diethylamino)methyl]-2-furoic acid | |
CAS RN |
436099-79-5 | |
| Record name | 5-[(diethylamino)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436099-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)



![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)

